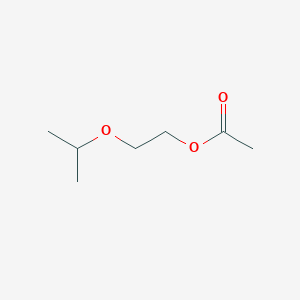

Ethanol, 2-(1-methylethoxy)-, acetate

Description

Contextualization of Alkoxyalkyl Acetates in Chemical Science

Alkoxyalkyl acetates are a subgroup of esters characterized by the presence of both an ether linkage and an acetate (B1210297) group. These compounds are derived from the reaction of an alcohol and an acetic acid. youtube.com In industrial chemistry, acetates are significant, with a substantial portion of global acetic acid production dedicated to creating various acetate compounds, including polymers and esters. wikipedia.orgkhchemicals.com

Organic acetates, including alkoxyalkyl acetates, are widely employed as solvents in numerous applications. americanelements.com Their utility is prominent in the formulation of paints, lacquers, coatings, and inks. dcceew.gov.au The chemical structure of these compounds provides a balance of polarity and volatility, allowing them to dissolve a wide range of substances and evaporate at a controlled rate. The study of specific alkoxyalkyl acetates, such as Ethanol (B145695), 2-(1-methylethoxy)-, acetate, contributes to a deeper understanding of structure-property relationships within this important class of chemical substances.

Research Significance of Ethanol, 2-(1-methylethoxy)-, acetate

The primary research significance of this compound lies in its application as a solvent. Its ability to dissolve various materials while maintaining a favorable evaporation rate makes it a valuable component in formulations for paints, coatings, lacquers, and varnishes that require quick drying times. It is also used in cleaning agents and as a solvent for industrial painting processes and in printing. industrialchemicals.gov.au

Understanding the compound's biological interactions is another crucial area of research, essential for its safe handling and application. Studies show that it is expected to metabolize rapidly in biological systems, primarily through hydrolysis, breaking down into 2-(1-methylethoxy)ethanol and acetic acid. industrialchemicals.gov.au Research into its metabolic pathways, such as its excretion products including isopropoxyacetic acid and N-isopropoxyacetylglycine, is vital for assessing its behavior in biological environments.

Overview of Current Academic Research Trajectories for the Compound

Current academic research on this compound focuses on several key areas, including its synthesis, chemical reactions, and physical properties.

Synthesis: Researchers have explored various methods for synthesizing this compound. A common laboratory route is the esterification of 2-(1-methylethoxy)ethanol with acetic anhydride (B1165640), often catalyzed by an acid like sulfuric acid under reflux conditions. Alternative and more modern approaches are also being investigated to improve efficiency and reduce environmental impact. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while achieving high yields. Enzymatic methods, using catalysts like Novozym 435, represent a greener alternative, though the cost of enzymes can be a limitation for large-scale production.

Chemical Reactions: The compound undergoes several types of chemical reactions that are subjects of study. These include:

Hydrolysis: The ester functional group can be hydrolyzed back to its constituent alcohol, 2-(1-methylethoxy)ethanol, and acetic acid, a reaction that can be catalyzed by either an acid or a base in the presence of water.

Oxidation: Under specific conditions using oxidizing agents, the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The use of reducing agents can convert the ester into alcohols or other reduced forms.

Physicochemical Properties: Detailed characterization of its physical and chemical properties is fundamental to its application. Research provides data on its molecular weight, boiling point, density, and solubility, which are critical for its use in various formulations.

Below is an interactive table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 19234-20-9 |

| Boiling Point | 177.6°C at 760 mmHg |

| Density | 0.947 g/cm³ |

| Water Solubility | 99.8 g/L at 20°C |

| Flash Point | 56.8°C |

| Vapor Pressure | 1.03 mmHg at 25°C |

Data sourced from multiple chemical databases. lookchem.comnih.gov

This table allows for sorting and filtering to facilitate the comparison of different properties.

Another interactive table compares different synthesis methodologies for the compound.

| Parameter | Batch Acid Catalysis | Microwave-Assisted | Enzymatic Method |

| Reaction Time | Several hours | ~2 hours | ~24 hours |

| Yield | Variable | ~81% | ~76% |

| Energy Use | High | Moderate | Low |

| Environmental Impact | High (acid waste) | Low | Low |

| Scalability | Limited | Limited | Limited |

This table synthesizes findings on different synthesis approaches.

Identification of Knowledge Gaps and Future Research Directions

While the primary applications and basic chemical properties of this compound are established, several knowledge gaps remain, pointing toward future research directions.

Advanced Synthesis Processes: Although various synthesis methods exist, there is a need for more scalable, cost-effective, and environmentally benign processes. Future research could focus on optimizing enzymatic synthesis to make it more viable for industrial-scale production or exploring novel catalytic systems that offer higher efficiency and selectivity with minimal waste.

Detailed Mechanistic Studies: The precise mechanisms of its interactions as a solvent with different solutes, particularly complex polymers in coating formulations, are not fully understood. Advanced computational modeling and spectroscopic studies could provide deeper insights into these interactions at a molecular level.

Environmental Fate and Degradation: While its metabolism is studied, more comprehensive research on its environmental fate, including its biodegradation pathways in soil and aquatic environments, is needed. This would support a more complete life-cycle assessment of the compound.

Expanded Applications: Research into novel applications beyond its traditional use as a solvent could be a fruitful avenue. For instance, its specific chemical structure might lend itself to use as a reactant or intermediate in the synthesis of other specialty chemicals.

Further investigation into these areas will enhance the scientific understanding of this compound and potentially broaden its utility in a safe and sustainable manner.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(2)9-4-5-10-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDJVEYJSSTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864876 | |

| Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19234-20-9 | |

| Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19234-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019234209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(1-methylethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylethoxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Pathways of Ethanol, 2 1 Methylethoxy , Acetate

Esterification Reactions for Ethanol (B145695), 2-(1-methylethoxy)-, acetate (B1210297) Synthesis

Esterification, the reaction between an alcohol and a carboxylic acid to form an ester and water, is the cornerstone of Ethanol, 2-(1-methylethoxy)-, acetate production. The primary reactants are 2-(1-methylethoxy)ethanol and acetic acid. The reaction is reversible, and thus, various strategies are employed to drive the equilibrium towards the product side.

Traditional synthesis relies on the use of acid catalysts to accelerate the rate of esterification. Both homogeneous and heterogeneous acid catalysts are employed in industrial settings.

Brønsted acids, which are proton donors, are commonly used as homogeneous catalysts for the synthesis of this compound. The most frequently used catalysts in this category include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). ajgreenchem.comtaylorandfrancis.comijates.com The efficiency of the reaction is highly dependent on several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. ijates.com

The reaction is typically carried out at elevated temperatures to increase the reaction rate. ijates.com To shift the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used. communityresearch.org.nz Another common technique is the removal of water from the reaction mixture as it is formed, often through azeotropic distillation. taylorandfrancis.com

Optimizing these conditions is crucial for maximizing the yield of the desired ester. For instance, in the synthesis of similar esters, increasing the catalyst concentration and temperature has been shown to increase the conversion of the carboxylic acid. researchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol.

Table 1: Illustrative Reaction Conditions for Brønsted Acid-Catalyzed Esterification of Glycol Ethers

| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 1:1 to 5:1 | 80 - 120 | 0.5 - 2 mol% | High conversion | researchgate.net |

Note: The data in this table is representative of typical conditions for the esterification of alcohols and may be adapted for the synthesis of this compound.

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, heterogeneous catalysts such as acidic ion-exchange resins are increasingly utilized. researchgate.netuom.lk These are solid materials, typically polymers with sulfonic acid groups, that provide acidic sites for the reaction to occur. samyangtrilite.co.kr Amberlyst-15 is a widely used commercial acidic ion-exchange resin for esterification reactions. arkat-usa.orgresearchgate.net

The use of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for catalyst recycling. researchgate.net The catalytic activity of these resins is influenced by factors such as their surface area, pore size, and the number of acidic sites. researchgate.net

In the synthesis of glycol ether acetates, Amberlyst-15 has been demonstrated to be an effective catalyst. researchgate.net The reaction conditions, including temperature and reactant molar ratio, are similar to those used in homogeneous catalysis. The solid nature of the catalyst allows for its use in fixed-bed reactors, enabling continuous production processes.

Table 2: Performance of Amberlyst-15 in the Esterification of Glycol Ethers with Acetic Acid

| Reactant System | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion | Reference |

|---|---|---|---|---|---|

| 2-Butoxyethanol + Acetic Acid | Amberlyst-15 | 90 | 1:1 | >80% | researchgate.net |

| 2-Butoxyethanol + Acetic Acid | Amberlyst-15 | 100 | 1:1 | >90% | researchgate.net |

| Diethylene glycol monobutyl ether + Acetic Acid | Amberlyst-15 | 90 | 1:1 | ~60% | researchgate.net |

The acid-catalyzed esterification of 2-(1-methylethoxy)ethanol with acetic acid proceeds via the well-established Fischer esterification mechanism. chemguide.co.uk This multi-step process can be summarized as follows:

Protonation of the Carboxylic Acid: The catalytic acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: The alcohol, 2-(1-methylethoxy)ethanol, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. chemguide.co.uk

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable methods for chemical synthesis. In the context of ester production, enzymatic catalysis represents a significant advancement.

Enzymes, particularly lipases, have emerged as highly efficient and selective biocatalysts for esterification reactions. nih.govftb.com.hr Lipases offer several advantages over conventional chemical catalysts, including mild reaction conditions (lower temperature and pressure), high specificity, and reduced byproduct formation. nih.gov The use of immobilized lipases, where the enzyme is attached to a solid support, further enhances their industrial applicability by allowing for easy separation and reuse. nih.govnih.gov Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a commercially available and widely used biocatalyst for ester synthesis. csic.esmdpi.comresearchgate.net

Solvent-free reaction systems are particularly attractive from a green chemistry perspective, as they eliminate the need for organic solvents, reducing waste and simplifying product purification. ftb.com.hrproject-incite.eu In such systems, one of the reactants, typically the alcohol, is used in excess to act as the reaction medium. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards ester formation, and this can be achieved through methods like vacuum or the addition of molecular sieves. nih.govproject-incite.eu

While specific studies on the enzymatic synthesis of this compound are not extensively reported, the principles established for the synthesis of other acetates can be readily applied. nih.govftb.com.hr The optimization of parameters such as enzyme loading, temperature, reactant molar ratio, and water removal would be key to achieving high yields of the desired product in a sustainable manner.

Table 3: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Typical Range/Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High activity and stability | csic.esresearchgate.net |

| Temperature (°C) | 40 - 60 | Affects enzyme activity and reaction rate | ftb.com.hr |

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Can influence reaction equilibrium and kinetics | nih.gov |

| Water Removal | Molecular sieves, vacuum | Shifts equilibrium towards product formation | nih.govproject-incite.eu |

Advanced and Sustainable Synthetic Techniques

Microwave-Assisted Synthesis: Kinetic Enhancement and Selectivity

Microwave-assisted synthesis has emerged as a significant process intensification technology in organic chemistry, offering considerable advantages over conventional heating methods. researchgate.net The primary benefit of using microwave irradiation is the rapid and efficient heating of the reaction mixture, which can lead to dramatic reductions in reaction times, from hours to mere minutes. nih.gov This kinetic enhancement is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in rapid, localized superheating that is not achievable with conventional oil baths or hot plates. researchgate.net

In the context of ester synthesis, such as for acetate esters, microwave heating can significantly accelerate the reaction rate. For the esterification of acetic acid with ethanol to produce ethyl acetate, studies have shown that microwave heating alters the reaction kinetics, enhancing the reaction rate within certain temperature ranges, which suggests the presence of a non-thermal microwave effect. researchgate.net While the reaction equilibrium constant may not change between microwave and conventional heating, the speed at which equilibrium is reached is greatly improved. researchgate.net This acceleration can lead to higher throughput and improved energy efficiency.

Oxidative Route Synthesis from Ethanol Precursors: Palladium Oxide Catalysis

An alternative to traditional Fischer esterification is the direct oxidative synthesis from alcohol precursors. This approach is gaining attention as it can be more atom-economical. For the synthesis of acetate esters, palladium-based catalysts have shown significant promise. Specifically, the oxidative synthesis of ethyl acetate from ethanol has been successfully demonstrated using palladium incorporated SBA-15 type catalysts. nih.gov

The proposed mechanism for this transformation on Pd/SiO₂ type catalysts involves the oxidation of ethanol to ethyl acetate utilizing the lattice oxygen of palladium oxide (PdO). nih.gov This pathway can also proceed through the reaction of an acetaldehyde (B116499) intermediate with ethanol or an ethoxy species, followed by a dehydrogenation step to yield the final ester product. nih.gov

Research on palladium-incorporated SBA-15 catalysts for the one-pot oxidative synthesis of ethyl acetate has identified optimal conditions for maximizing yield and selectivity. The maximum ethyl acetate yield was achieved at 200 °C and 1 atm, with an O₂/EtOH molar ratio of 0.5. nih.gov These relatively mild conditions highlight a key advantage of this catalytic route: reduced energy requirements compared to other methods. nih.gov Although this specific example pertains to ethyl acetate, a similar oxidative coupling pathway could theoretically be applied to synthesize this compound from its corresponding precursor, 2-(1-methylethoxy)ethanol, using a similar palladium oxide-based catalytic system.

Table 1: Performance of 3%Pd-SBA-15 Catalyst in Oxidative Ethyl Acetate Synthesis Data derived from an analogous process for ethyl acetate synthesis. nih.gov

| Parameter | Value |

| Catalyst | 3%Pd-SBA-15 |

| Reaction Temperature | 200 °C |

| Pressure | 1 atm |

| O₂/Ethanol Molar Ratio | 0.5 |

| Max. Ethyl Acetate Selectivity | 0.38 |

| Max. Ethyl Acetate Yield | 0.25 |

Purification Protocols and Efficiency Assessments

Neutralization and Solvent Recovery Techniques

Following the synthesis of an ester like this compound, the crude product mixture typically contains unreacted starting materials (alcohol and acetic acid), the catalyst, and water as a byproduct. A crucial first step in purification is the removal of acidic components. This is commonly achieved by washing the organic phase with a mild base.

A typical procedure involves washing the crude product with an aqueous solution of 5% sodium carbonate (Na₂CO₃) to neutralize any remaining acetic acid and acidic catalysts. lookchem.com This is followed by washing with a saturated aqueous solution of calcium chloride (CaCl₂) or sodium chloride (NaCl) to remove residual water and other water-soluble impurities. lookchem.com After neutralization, the organic layer is separated and dried using an appropriate drying agent such as anhydrous potassium carbonate (K₂CO₃), calcium sulfate (B86663) (CaSO₄), or magnesium sulfate (MgSO₄). lookchem.com

Solvent recovery is an integral part of industrial-scale purification, both for economic and environmental reasons. In processes where an extraction agent is used, recovery towers are employed to separate the agent from water and residual reactants, allowing it to be recycled back into the process. google.com

Fractional Distillation under Reduced Pressure

Fractional distillation is a cornerstone technique for purifying volatile liquids, especially for separating components with close boiling points. wvu.eduxula.edu For esters, this method is used to separate the final product from any remaining starting alcohol, water, and other impurities that were not removed during the initial washing and drying steps. youtube.com The efficiency of the separation depends on the number of theoretical plates in the distillation column; more plates allow for a better separation of liquids with similar volatilities. xula.edu

Operating the distillation under reduced pressure (vacuum distillation) is particularly advantageous for compounds that have very high boiling points (above 200 °C) or are susceptible to decomposition at their atmospheric boiling point. wvu.edu By lowering the pressure of the system, the boiling point of the compound is significantly reduced, allowing for distillation at a lower, safer temperature. wvu.edu This prevents thermal degradation and the formation of impurities, leading to a higher purity final product. While the atmospheric boiling point of this compound is approximately 171 °C, performing the final purification step under reduced pressure can still be beneficial to ensure thermal stability and achieve high purity.

Comparative Analysis of Synthetic Methodologies

Comparative Evaluation of Energy Consumption and Scalability

When evaluating different synthetic routes for industrial-scale production, energy consumption and scalability are critical factors. The conventional esterification process, often carried out in a continuous stirred-tank reactor (CSTR) followed by a series of distillation columns for purification, is known to be energy-intensive. cetjournal.it A significant portion of the energy is consumed in the separation and purification stages, particularly in regenerating unreacted acetic acid. cetjournal.it

Process intensification strategies, such as reactive distillation (RD), offer substantial energy savings. In an RD column, the chemical reaction and separation occur simultaneously in a single unit. This integration can overcome equilibrium limitations by continuously removing products, leading to higher conversion and reduced energy needs. For ethyl acetate production, a process using an RD column with a separation unit was found to be more energy-efficient than the conventional setup, with the specific energy consumption being lower by 6%. cetjournal.it

Further energy savings can be realized by integrating technologies like heat pumps. A mechanical vapor recompression heat pump (MVRHP) can be used to upgrade the energy content of the overhead vapor from a distillation column, which is then used to heat the reboiler. mdpi.com This approach can lead to dramatic reductions in external heating and cooling demands. In the case of the ethyl acetate RD process, incorporating an MVRHP decreased steam consumption by 62.3% and cooling water consumption by 61.6%. cetjournal.it While these figures are for ethyl acetate, they demonstrate the significant potential for energy reduction in the production of similar esters like this compound.

Table 2: Illustrative Comparison of Specific Energy Consumption (SEC) for Ethyl Acetate Production Pathways Data derived from an analogous process for ethyl acetate and normalized per ton of product. cetjournal.it

| Production Pathway | Heating SEC Savings | Cooling SEC Savings |

| Reactive Distillation (RD) vs. Conventional | 6% | 6% |

| RD with Heat Pump vs. Conventional RD | 62% | 56.2% |

Scalability is another key consideration. While microwave-assisted synthesis shows great promise for rapid, lab-scale reactions, scaling up to continuous, industrial production can present challenges in achieving uniform microwave irradiation throughout a large volume. mdpi.com In contrast, catalytic routes using packed-bed reactors and purification via continuous distillation are well-established and highly scalable technologies in the chemical industry.

Environmental Footprint of Different Production Routes

The environmental footprint of this compound, a type of glycol ether acetate, is significantly influenced by the chosen production methodology. The primary synthesis route is the esterification of 2-(1-methylethoxy)ethanol with acetic acid. The key differentiator in the environmental impact lies in the catalytic process employed.

Traditional vs. Modern Synthetic Routes:

Historically, strong mineral acids such as concentrated sulfuric acid have been used as catalysts. While effective in driving the esterification reaction, this homogeneous catalysis route presents considerable environmental challenges. The process is associated with equipment corrosion, the formation of by-products, and the generation of substantial quantities of acidic liquid waste. google.com This waste is difficult to treat, and its disposal can lead to resource waste and environmental pollution. google.com

In contrast, modern "green chemistry" approaches prioritize the use of solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15). mdpi.com This heterogeneous catalysis method offers significant environmental advantages. The solid nature of the catalyst simplifies its separation from the reaction mixture, allowing for easy recovery and reuse. This minimizes waste generation and eliminates the need for a complex and energy-intensive neutralization and disposal process for acidic effluent. mdpi.commdpi.com

| Parameter | Traditional Route (Homogeneous Acid Catalyst) | Green Route (Heterogeneous Solid Catalyst) |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Solid Acid Resin (e.g., Amberlyst-15) |

| Catalyst Recovery | Difficult; requires neutralization | Simple filtration; easily recycled |

| Waste Generation | High volume of acidic liquid waste and by-products google.com | Minimal waste; reduced by-product formation |

| Corrosion Potential | High | Low |

| Process Efficiency | Effective but requires extensive purification | High efficiency with streamlined purification mdpi.com |

| Overall Footprint | Higher energy consumption for waste treatment, higher pollution potential | Lower energy consumption, reduced pollution, aligns with green chemistry principles mdpi.com |

Chemical Reactivity and Mechanistic Studies of this compound

The chemical behavior of this compound is characterized by the reactivity of its ester functional group. Hydrolysis and oxidation reactions are fundamental transformation pathways for this compound.

Hydrolysis Reactions

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding the parent alcohol and carboxylic acid. This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of this compound is a reversible equilibrium process. chemguide.co.uklibretexts.org To drive the reaction toward completion, it is typically conducted by heating the ester with a large excess of water and a catalytic amount of a strong acid, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The catalyst is the hydronium ion (H₃O⁺). chemguide.co.uk

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom of the ester by the hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uklibretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the 2-(1-methylethoxy)ethanol group, converting it into a good leaving group (an alcohol).

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 2-(1-methylethoxy)ethanol.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and forming the final product, acetic acid. libretexts.org

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen by H₃O⁺. | Protonated ester (oxocarbenium ion character). |

| 2 | Nucleophilic attack by H₂O on the carbonyl carbon. | Tetrahedral intermediate with a positive charge on the incoming oxygen. |

| 3 | Intramolecular proton transfer to the ether-linked oxygen. | Tetrahedral intermediate poised for alcohol elimination. |

| 4 | Elimination of 2-(1-methylethoxy)ethanol. | Protonated acetic acid and 2-(1-methylethoxy)ethanol. |

| 5 | Deprotonation by H₂O to regenerate the catalyst. | Final products: Acetic acid and regenerated H₃O⁺. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemistrysteps.com The reaction involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH).

The mechanism is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a negatively charged tetrahedral intermediate. chemistrysteps.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide, 2-(1-methylethoxy)ethoxide (CH₃)₂CHOCH₂CH₂O⁻, as the leaving group. This step produces acetic acid.

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack by OH⁻ on the carbonyl carbon. | Tetrahedral alkoxide intermediate. |

| 2 | Collapse of the intermediate and elimination of the 2-(1-methylethoxy)ethoxide ion. | Formation of acetic acid and the alkoxide. |

| 3 | Irreversible deprotonation of acetic acid by the alkoxide. | Final products: Acetate salt and 2-(1-methylethoxy)ethanol. |

Oxidation Reactions

The direct oxidation of the ester group in this compound is generally not a facile process under standard conditions. However, the formation of corresponding carboxylic acids and aldehydes from the parent ester is a chemically significant transformation that typically proceeds indirectly. The pathway involves an initial hydrolysis of the ester, as described above, followed by the oxidation of the resulting primary alcohol, 2-(1-methylethoxy)ethanol.

Following hydrolysis, the liberated 2-(1-methylethoxy)ethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. youtube.com This metabolic-like pathway is analogous to the biological oxidation of ethylene (B1197577) glycol ethers, which are first converted to aldehydes and subsequently to carboxylic acids. nih.govresearchgate.net

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, yielding 2-(1-methylethoxy)ethanal , a mild oxidizing agent is required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions used in the Swern oxidation are effective for this selective transformation of a primary alcohol to an aldehyde. youtube.com

Oxidation to Carboxylic Acids: For complete oxidation to the corresponding carboxylic acid, 2-(1-methylethoxy)acetic acid , stronger oxidizing agents are necessary. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid). youtube.comncert.nic.in These vigorous conditions ensure the oxidation proceeds past the intermediate aldehyde stage directly to the carboxylic acid. ncert.nic.in

| Target Product | Product Class | Typical Oxidizing Agent(s) |

|---|---|---|

| 2-(1-methylethoxy)ethanal | Aldehyde | Pyridinium chlorochromate (PCC), Swern oxidation reagents |

| 2-(1-methylethoxy)acetic acid | Carboxylic Acid | KMnO₄, K₂Cr₂O₇/H⁺, Jones Reagent (CrO₃/H₂SO₄) youtube.comncert.nic.in |

Catalytic Oxidation Studies

Detailed catalytic oxidation studies specifically targeting this compound are not extensively documented in publicly available research. However, the oxidation behavior can be inferred from studies on related glycol ethers and their metabolic pathways. Glycol ether acetates are often readily hydrolyzed to their parent alcohol, in this case, 2-(1-methylethoxy)ethanol.

The oxidation of this parent alcohol is a more documented process. Generally, the oxidation of alkyl aromatics to ketones can be promoted by ether compounds in the presence of O2, suggesting a potential role for the ether linkage in facilitating oxidation. nih.gov In biological systems and chemical reactions, the primary alcohol group of 2-(1-methylethoxy)ethanol is susceptible to oxidation. This transformation typically proceeds first to an aldehyde intermediate and subsequently to the corresponding carboxylic acid, isopropoxyacetic acid. This two-step oxidation is a common pathway for primary alcohols. While specific heterogeneous catalysts for the direct oxidation of this compound are not specified, catalysts used for converting other ketones and alcohols, such as heavy metal oxides, could potentially be effective. google.com

Reduction Reactions

The ester functionality of this compound is susceptible to reduction, leading to alcohol derivatives.

There are two primary chemical pathways to convert this compound to its corresponding alcohol derivative, 2-(1-methylethoxy)ethanol: hydrolysis and reduction.

Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding the parent alcohol (2-(1-methylethoxy)ethanol) and acetic acid. This process can be catalyzed by acids or enzymes, such as lipases. mdpi.com The hydrolysis of similar acetal (B89532) compounds, like 2-ethyl-1,3-dioxolane, is an important industrial reaction for recovering ethylene glycol, demonstrating the feasibility of this pathway. researchgate.net

Reduction: The ester group can be chemically reduced to yield alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce esters to primary alcohols. tcichemicals.comrsc.org In the case of this compound, reduction with a reagent such as LiAlH4 would cleave the ester, yielding two alcohol products: 2-(1-methylethoxy)ethanol and ethanol. Another common reducing agent, sodium borohydride (B1222165) (NaBH4), is often used for reducing ketones and aldehydes and can also reduce esters under specific conditions, sometimes in combination with other reagents to enhance its reactivity. orgsyn.orgnih.gov

The primary reduced form derived from this compound is its parent alcohol, 2-(1-methylethoxy)ethanol. Characterization of this alcohol is essential to confirm the success of the reduction or hydrolysis reaction. Standard analytical techniques are employed for this purpose, including mass spectrometry and gas chromatography. nist.govnist.gov Key physical and chemical properties are used for its identification.

Table 1: Physicochemical Properties of 2-(1-methylethoxy)ethanol

| Property | Value |

|---|---|

| Molecular Formula | C5H12O2 |

| Molecular Weight | 104.1476 g/mol |

| CAS Registry Number | 109-59-1 |

| IUPAC Name | 2-(1-methylethoxy)ethanol |

Source: NIST Chemistry WebBook nist.gov

Spectroscopic methods provide detailed structural information. Infrared (IR) spectroscopy can identify the characteristic broad O-H stretch of the alcohol group, which would be absent in the starting ester, and the disappearance of the ester's C=O carbonyl stretch. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structure confirmation.

Reactivity in Specialized Organic Synthesis Pathways

The reactivity of this compound allows it to serve as a building block in more complex chemical structures.

This compound, and its parent alcohol are utilized as intermediates in the synthesis of various organic molecules. Glycol ethers and their esters are building blocks in the production of pharmaceuticals, plasticizers, and other specialty chemicals. mallakchemicals.com For example, related ester compounds like methyl trifluoroacetate (B77799) serve as crucial intermediates in manufacturing valuable pharmaceutical and agricultural chemicals. researchgate.net The dual functionality of this compound (ether and ester) allows for selective reactions. The ester group can be hydrolyzed or reduced as previously discussed, unmasking a primary alcohol for further functionalization, while the ether linkage remains stable under many of these conditions. This makes it a useful intermediate where a protected hydroxyl group is required during a multi-step synthesis.

In research settings, the synthesis of derivatives from simple building blocks is fundamental. The parent alcohol, 2-(1-methylethoxy)ethanol, can be used to synthesize a wide range of ester derivatives for various research applications, not just the acetate. By reacting the alcohol with different acyl chlorides or anhydrides, researchers can create a library of compounds with tailored properties.

Furthermore, compounds like this compound can be used in the synthesis of more complex molecules, such as aminothiazolyloximate intermediates, which are important in medicinal chemistry. google.com The reactivity of the ester's alpha-carbon can also be exploited in certain base-catalyzed reactions, such as asymmetric Michael additions, for the synthesis of bioactive molecules like GABA derivatives. mdpi.com Its role as a building block is also seen in the synthesis of intermediates for drugs and specialized polymers. google.comgoogle.com

Analytical and Spectroscopic Characterization of Ethanol, 2 1 Methylethoxy , Acetate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic ester and ether functional groups within the "Ethanol, 2-(1-methylethoxy)-, acetate" molecule. The presence of a strong absorption band in the carbonyl region is a definitive indicator of the ester group, while bands in the fingerprint region confirm the ether linkage.

The ester group (C=O) gives rise to a strong, sharp absorption band due to its stretching vibration, typically appearing around 1740 cm⁻¹. For aliphatic esters, this band is commonly observed in the 1750-1735 cm⁻¹ range. vscht.czlibretexts.org Another characteristic absorption for the ester is the C-O single bond stretch, which appears in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

The ether linkage (C-O-C) is identified by a strong C-O stretching absorption band. Dialkyl ethers typically show this band around 1120 cm⁻¹. quimicaorganica.org For "Ethanol, 2-(1-methylethoxy)-, acetate (B1210297)," this C-O-C stretch is expected at approximately 1100 cm⁻¹.

The table below summarizes the key IR absorption bands for the compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Ester (C=O) | Stretch | ~1740 |

| Ether (C-O-C) | Stretch | ~1100 |

| C-H (Alkyl) | Stretch | Below 3000 |

This interactive table provides a summary of the principal vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of NMR signals, the precise structure of "this compound" can be determined.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) indicating its chemical environment. For "this compound," the spectrum will show distinct peaks for the carbonyl carbon, the carbons bonded to the ether oxygen, and the methyl carbons.

The ester carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically at a chemical shift of approximately 170 ppm. The carbons involved in the ether linkage (C-O-C) and the carbon adjacent to the ester oxygen are also deshielded and are expected to resonate around 70 ppm. The methyl carbons of the isopropyl and acetate groups are the most shielded and will appear at the highest field (lowest ppm values).

The following table provides the expected chemical shift assignments for the carbon atoms in "this compound."

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |

| C=O | Ester Carbonyl | ~170 |

| -O-C H(CH₃)₂ | Methine carbon of the isopropyl group | ~70-75 |

| -O-C H₂-CH₂-O- | Methylene (B1212753) carbon adjacent to ether oxygen | ~65-70 |

| -O-CH₂-C H₂-O- | Methylene carbon adjacent to ester oxygen | ~60-65 |

| -O-CH(C H₃)₂ | Methyl carbons of the isopropyl group | ~20-25 |

| -C(=O)-C H₃ | Methyl carbon of the acetate group | ~20-22 |

This interactive table outlines the predicted ¹³C NMR chemical shifts for the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. A standard ¹H NMR analysis of "this compound" would involve interpreting three key pieces of information from the spectrum:

Chemical Shift (δ): The position of a signal on the spectrum indicates the chemical environment of the proton(s). Protons near electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm value). For this molecule, the protons on the carbons attached to the oxygens (-O-CH-, -O-CH₂-) would be expected downfield (typically δ 3.5-4.5 ppm) compared to the methyl protons (δ ~1.2-2.1 ppm).

Integration: The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the distinct protons in "this compound" would correspond to the number of protons in each unique group (e.g., 6H for the two isopropyl methyl groups, 3H for the acetate methyl group).

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons. The 'n+1' rule is applied, where 'n' is the number of equivalent protons on adjacent carbons. For example, the methine proton (-CH-) of the isopropyl group would be split into a septet by the six protons of the two adjacent methyl groups. The methyl protons of the isopropyl group would appear as a doublet due to the single adjacent methine proton. The acetate methyl protons would be a singlet as they have no adjacent protons. The two methylene groups (-CH₂-CH₂-) would likely appear as triplets, each being split by the two protons on the adjacent methylene group.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its structural features through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺•). The exact mass of "this compound" (C₇H₁₄O₃) is 146.0943 g/mol . nih.govlookchem.com The molecular ion peak would therefore be expected at m/z = 146.

Due to the high energy of electron ionization, the molecular ion is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For "Ethanato, 2-(1-methylethoxy)-, acetate," fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the oxygen atoms (alpha-cleavage), a common pathway for ethers and alcohols, as well as cleavage of the ester group. libretexts.org

Key fragmentation pathways could include:

Loss of an acetyl group (-COCH₃) or an acetoxy radical (•OCH₃).

Cleavage at the ether linkage, potentially leading to fragments corresponding to the isopropoxy group or the ethyl acetate portion.

A common fragment for acetates is the acetyl cation [CH₃CO]⁺ at m/z = 43.

The table below details some of the expected key ions in the EI-MS spectrum.

| m/z | Proposed Fragment Ion | Formula |

| 146 | Molecular Ion [M]⁺• | [C₇H₁₄O₃]⁺• |

| 131 | [M - CH₃]⁺ | [C₆H₁₁O₃]⁺ |

| 103 | [M - CH₃CO]⁺ | [C₅H₁₁O₂]⁺ |

| 87 | [M - OCOCH₃]⁺ | [C₅H₁₁O]⁺ |

| 59 | [CH(CH₃)₂O]⁺ | [C₃H₇O]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

This interactive table summarizes the predicted molecular ion and major fragment ions.

Complementary Ionization Techniques

Standard electron ionization (EI) mass spectrometry (MS) provides detailed fragmentation patterns useful for structural elucidation. However, the molecular ion peak can sometimes be weak or absent, making unambiguous molecular weight determination challenging. Soft ionization techniques are therefore employed as a complementary approach to generate and preserve the molecular ion.

For glycol ether acetates and related ester compounds, techniques such as Chemical Ionization (CI) and Field Ionization (FI) are particularly valuable. These methods impart less energy to the analyte molecule during the ionization process, reducing fragmentation and increasing the abundance of the molecular ion or a protonated molecule ([M+H]⁺).

In a study on the closely related compound 2-methoxy-1-methylethyl acetate (PGMEA), Field Ionization was effectively used to identify impurities. While EI mass spectra of the impurities often failed to show a molecular ion, the FI mass spectra clearly revealed the molecular ions, demonstrating the critical role of soft ionization in the analysis of complex mixtures containing such compounds. jeol.com This allows for the confident determination of the chemical formulas of unknown components. jeol.com

For "this compound" (molecular weight 146.18 g/mol ), a soft ionization technique like CI or FI would be expected to produce a prominent ion at m/z 147 ([M+H]⁺) or 146 (M⁺·), respectively. This information, combined with the fragmentation data from EI, provides a more complete picture for positive identification.

Table 1: Expected Key Ions in Mass Spectrometry of Ethanol (B145695), 2-(1-methylethoxy)-, acetate

| Ionization Technique | Expected Key Ion (m/z) | Ion Type | Significance |

|---|---|---|---|

| Electron Ionization (EI) | Various fragment ions | Fragment Ions | Structural Elucidation |

| 146 | Molecular Ion (M⁺·) | Can be weak or absent | |

| Chemical Ionization (CI) | 147 | Protonated Molecule ([M+H]⁺) | Confirms Molecular Weight |

Chromatographic Methods for Separation and Identification

Chromatography is an essential tool for separating "this compound" from complex matrices and for assessing its purity. Gas chromatography (GC) is the most common technique employed for this volatile compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of "this compound" in complex mixtures such as solvents, coatings, and consumer products. The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluted components, providing a mass spectrum that serves as a chemical fingerprint for identification.

The analysis of glycol ethers and their acetates in various products is a common application. For instance, GC-MS methods have been developed for the simultaneous determination of multiple glycol ethers and their acetates in cosmetics. jeol.com These methods demonstrate the capability of GC-MS to effectively separate and identify structurally similar compounds within a complex matrix.

In the context of industrial hygiene, GC-MS is used to monitor workplace air for the presence of organic solvents. Methodologies have been established for the analysis of a wide range of organic solvents, including glycol ether acetates, using GC-MS with different capillary columns to ensure accurate separation and identification.

Table 2: Illustrative GC-MS Parameters for Analysis of Glycol Ether Acetates

| Parameter | Condition | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | High-polarity polyethylene (B3416737) glycol (PEG) or mid-polarity cyanopropylphenyl stationary phases | Separation of polar analytes like glycol ethers and their acetates. jeol.com |

| Injection Mode | Split/Splitless | Introduction of a precise sample volume. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Oven Temperature Program | Ramped (e.g., 40°C to 240°C) | Elution of components with a wide range of boiling points. jeol.com |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Fragmentation for structural identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on their mass-to-charge ratio. |

The purity of "this compound" is critical for its intended applications, as impurities can significantly alter its physical properties and toxicological profile. GC, particularly when coupled with a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification, is the primary method for purity assessment and impurity profiling.

Potential impurities in "this compound" can originate from the manufacturing process. A common synthesis route involves the esterification of 2-(1-methylethoxy)ethanol with acetic anhydride (B1165640) or acetic acid. nist.gov Therefore, potential process-related impurities include:

Unreacted starting materials: Residual 2-(1-methylethoxy)ethanol.

Byproducts: Di-ethers or other esters formed from side reactions.

Residual catalysts or solvents: Traces of acids (e.g., sulfuric acid) or other solvents used in purification. nist.gov

Structural isomers: The presence of related isomers, such as 2-methoxy-1-methylethyl acetate, has been identified as an impurity in similar glycol ether products. jeol.com

Impurity profiling involves the detection, identification, and quantification of these unwanted chemicals. thermofisher.com High-resolution GC-MS is particularly effective for this purpose, as it can separate and identify trace-level impurities even in a high-concentration matrix. The analysis of impurities in solvents for the semiconductor industry, such as PGMEA, highlights a rigorous approach where GC-HRMS combined with both EI and soft ionization (FI) is used to identify trace contaminants like the starting alcohol and structural isomers. jeol.com

Table 3: Potential Impurities in "this compound" and Analytical Approach

| Potential Impurity | Chemical Name | Origin | Analytical Method |

|---|---|---|---|

| Starting Material | Ethanol, 2-(1-methylethoxy)- | Incomplete esterification reaction | GC-MS, GC-FID |

| Reagent | Acetic Acid | Incomplete esterification reaction | GC-MS, GC-FID |

| Isomer | Propylene (B89431) Glycol Methyl Ether Acetate (isomer mixture) | Side reactions or impurities in starting materials | High-Resolution GC-MS |

Computational and Theoretical Investigations of Ethanol, 2 1 Methylethoxy , Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These ab initio and semi-empirical methods are crucial for understanding electronic structure, which governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for determining optimized molecular geometries, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions.

For Ethanol (B145695), 2-(1-methylethoxy)-, acetate (B1210297), DFT calculations can provide a detailed three-dimensional structure and predict various physicochemical descriptors. While specific DFT research publications focusing solely on this molecule are not abundant, its properties are well-documented in chemical databases, which often rely on computational models for some of their data. nih.govlookchem.com For instance, DFT can be used to calculate properties like the molecule's dipole moment, polarizability, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of chemical reactivity. The methodology is standard in the field, as demonstrated in studies on the synthesis of related compounds where DFT is used to investigate the role of catalysts and reaction pathways. rsc.org

Table 1: Computed Molecular Properties of Ethanol, 2-(1-methylethoxy)-, acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 5 | lookchem.com |

| Exact Mass | 146.094294304 Da | nih.govlookchem.com |

| Complexity | 99 | lookchem.com |

This data is computationally derived and available in public databases.

Understanding the precise pathway of a chemical reaction is critical for process optimization and catalyst design. Computational chemistry allows for the elucidation of reaction mechanisms by mapping the potential energy surface of the reacting system. A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate.

This compound is involved in several important chemical transformations:

Synthesis: It is commonly synthesized via the esterification of propylene (B89431) glycol monomethyl ether (PGME) with acetic acid or through transesterification. mdpi.comresearchgate.net Computational modeling can be used to investigate the mechanism of these reactions, including the role of acid catalysts in activating the reactants and stabilizing the transition states. mdpi.com

Hydrolysis: The ester linkage is susceptible to hydrolysis, breaking the molecule down into PGME and acetic acid. This is a key metabolic pathway for the compound in biological systems. industrialchemicals.gov.aunih.gov

Transition state modeling, often performed using DFT or other quantum methods, can calculate the activation energies for these reactions. By comparing the energies of different possible pathways, researchers can determine the most likely mechanism. This information is invaluable for controlling reaction outcomes, improving yields in industrial synthesis, and understanding the compound's metabolic fate. mdpi.comindustrialchemicals.gov.au

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the collective behavior of many molecules. MD uses classical mechanics to simulate the movements and interactions of atoms and molecules over time, providing a dynamic view of processes like solvation and interactions within complex mixtures.

This compound is widely used as a solvent in industries producing coatings, inks, and electronic materials. wikipedia.org Its effectiveness as a solvent depends on its interactions with solute molecules and its miscibility with other solvents. MD simulations can model the solvation shell that forms around a solute molecule, calculating properties like the radial distribution function to understand how solvent molecules arrange themselves.

Simulations can be performed in various solvent environments, from polar (like water, in which it is partially soluble) to nonpolar organic solvents. lookchem.com By analyzing the intermolecular forces—such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding—MD simulations provide insights into solubility and miscibility that are crucial for formulating new products. Studies on similar molecules, such as polyethylene (B3416737) glycol derivatives in different alcohols and water, demonstrate how MD can reveal details about molecular compactness and conformation in various solvents. researchgate.net

A significant application of this compound is as a solvent in photoresist formulations used in semiconductor manufacturing. wikipedia.org In this context, it acts as a carrier for various polymer resins and photoactive compounds. The solvent's interaction with the polymer matrix is critical for achieving uniform film thickness and proper performance during the lithography process. researchgate.net

MD simulations can be employed to study the complex interactions between the solvent molecules and the long polymer chains of the photoresist. These simulations can help predict:

The diffusion rate of the solvent within the polymer matrix.

The effect of the solvent on the polymer's conformation and free volume.

The enthalpic interactions between the solvent and the polymer, which determine miscibility and solution stability. researchgate.net

By understanding these interactions at the molecular level, researchers can optimize solvent selection and processing conditions to improve the quality and reliability of microelectronic components.

Thermodynamic Property Prediction and Validation

Thermodynamic properties are essential for chemical process design, simulation, and safety analysis. While many of these properties can be determined experimentally, computational methods provide a means to predict them, saving time and resources.

Various physical and thermodynamic properties of this compound have been reported. lookchem.com Computational models, ranging from quantum mechanics to group contribution methods, can be used to predict these values. For example, methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can estimate activity coefficients, which are crucial for calculating vapor-liquid equilibria in mixtures. mdpi.com Such predictive models are vital for designing and optimizing separation processes like distillation. mdpi.com

The validation of these predictions against experimental data is a critical step. The agreement between predicted and measured values serves to refine the computational models, enhancing their predictive power for new compounds and conditions. The relationship between a system's thermodynamics and its predictive capacity is a deep one, highlighting that efficient models are essential for accurate thermodynamic predictions. escholarship.orgthreeplusone.com

Table 2: Selected Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~155–160 °C (estimated) | |

| Density | 0.947 g/cm³ | lookchem.com |

| Flash Point | 56.8 °C | lookchem.com |

| Vapor Pressure | 1.03 mmHg at 25°C | lookchem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Propylene glycol methyl ether acetate (PGMEA); 1-methoxy-2-propanol (B31579) acetate |

| Acetic acid | Ethanoic acid |

| Ethanol, 2-(1-methylethoxy)- | Propylene glycol monomethyl ether (PGME); 1-methoxy-2-propanol |

Computational Determination of Standard Enthalpy of Formation

No specific studies detailing the computational determination of the standard enthalpy of formation for this compound were found.

Calculation of Heat Capacities and Other Thermophysical Parameters

There is no available research that specifically calculates the heat capacities or other detailed thermophysical parameters for this compound using computational methods.

In Silico Pharmacological Predictions (Methodological Focus)

Molecular Docking Studies (e.g., interactions with biomolecular targets in extract analysis)

No molecular docking studies involving this compound have been identified in the surveyed scientific literature.

Ligand-Based and Structure-Based Computational Approaches

There is no evidence of ligand-based or structure-based computational approaches being applied to this compound in the available research.

Solvent Applications in Advanced Chemical Processes

The utility of organic acetates, particularly alkoxyalkyl acetates like this compound, as solvents is well-recognized in industrial applications such as paints, coatings, and inks. This utility extends into the research domain, where the selection of an appropriate solvent is critical for controlling reaction pathways and outcomes. The amphiphilic nature of glycol ethers, possessing both polar and non-polar characteristics, allows them to serve as effective solvents and coupling agents that can enhance the miscibility of aqueous and organic phases.

The optimization of a reaction medium is crucial for maximizing product yield, purity, and reaction rate. The physical and chemical properties of this compound, summarized in the table below, make it a candidate for such optimization studies. Its high water solubility and moderate boiling point allow for its use in a variety of reaction conditions.

Glycol ether acetates are often synthesized via the esterification of the corresponding glycol ether with acetic acid. Research into the synthesis of similar compounds, such as propylene glycol methyl ether acetate (PGMEA), demonstrates that using a stable solid acid catalyst like Amberlyst-15 can produce a high-purity, low-acidity solvent. mdpi.com This approach is a key optimization strategy, as the purity of the solvent medium is paramount to avoiding unwanted side reactions. By minimizing acidic impurities, the reaction environment becomes more controlled and predictable. Studies on optimizing the production of glycol ether esters have also employed advanced techniques like reactive simulated moving bed reactor (SMBR) systems to maximize production rate and conversion, highlighting the industrial and research importance of efficiently producing these compounds for use as reaction media. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19234-20-9 |

| Molecular Formula | C7H14O3 |

| Molar Mass | 146.18 g/mol |

| Density | 0.947 g/cm³ (Predicted) |

| Boiling Point | 177.6 °C at 760 mmHg |

This table is interactive. Users can sort columns by clicking on the headers.

A primary chemical transformation involving this compound in solution is its hydrolysis. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by either acids or bases, to yield its parent compounds: 2-(1-methylethoxy)ethanol and acetic acid.

This hydrolysis is expected to be a rapid metabolic process. This characteristic is significant in solution-phase chemistry, as the compound can be viewed as a pro-solvent or a delivery molecule for 2-(1-methylethoxy)ethanol. In a reaction mixture, the controlled release of this alcohol via hydrolysis could influence reaction kinetics or participate in the reaction itself. For instance, in biological systems, the acetate is rapidly metabolized to 2-(1-methylethoxy)ethanol, which is then oxidized to 2-isopropoxyacetic acid and excreted. This metabolic pathway underscores the compound's primary role in solution-phase transformations: its conversion back to the parent alcohol.

While specific studies detailing the use of this compound as a solvent in polymerization are not widely available, the performance of analogous ester solvents provides a strong basis for its potential role. Ester solvents are commonly used in the coatings industry for polymers like nitrocellulose and alkyds. starrychems.comkinampark.com The choice of solvent can significantly impact polymerization kinetics and polymer properties.

For example, research on the copolymerization of ethylene (B1197577) and vinyl acetate has shown that the nature of the solvent (including alcohols and other polar solvents) has a surprisingly large effect on monomer reactivity ratios. tue.nl This is attributed to interactions like hydrogen bonding or dipole-dipole forces between the solvent and the monomer's acetate group, which can alter the electron density on the vinyl group and thus its reactivity. tue.nl Similarly, other acetate esters are used as solvents for various polymerization processes, including the synthesis of poly(2-ethyl-2-oxazoline), where ethyl acetate is explored as a greener solvent alternative to acetonitrile. rsc.org Given its structural similarities, this compound is expected to be an effective solvent for a range of polymers, with its specific interactions influencing polymerization rates and the final properties of the polymer.

Investigation as a Chemical Intermediate in Synthesis

A chemical intermediate is a substance that is formed from the reactants and reacts further to give the desired product. This compound fits this description through its formation and subsequent reactions, particularly hydrolysis.

The primary role of this compound as a precursor lies in its ability to generate 2-(1-methylethoxy)ethanol upon hydrolysis. This alcohol can then be used as a building block for more complex molecules. The acetate can be considered a "protected" form of the alcohol, potentially used to prevent the hydroxyl group from reacting prematurely in a multi-step synthesis before it is needed.

The synthesis of the acetate itself, through the esterification of 2-(1-methylethoxy)ethanol with acetic acid, is a fundamental reaction that positions it as a direct derivative of these two precursor molecules.

In the context of a research laboratory, this compound can be employed in multi-step reaction sequences, primarily involving the protection and deprotection of the hydroxyl group of 2-(1-methylethoxy)ethanol.

An illustrative sequence could be:

Protection Step: 2-(1-methylethoxy)ethanol is reacted with acetic acid or an equivalent acetylating agent to form this compound. This protects the reactive hydroxyl group.

Intermediate Step: A chemical modification is performed on another part of the molecule, with the acetate group remaining inert under the chosen reaction conditions.

Deprotection Step: The acetate group is removed via hydrolysis to regenerate the hydroxyl group on 2-(1-methylethoxy)ethanol, which is now available for a subsequent reaction step.

This strategy allows for selective transformations in complex syntheses. The table below outlines these fundamental reactions.

Table 2: Key Reactions of this compound as a Chemical Intermediate

| Reaction | Reactants | Products | Significance |

|---|---|---|---|

| Esterification (Synthesis) | 2-(1-methylethoxy)ethanol + Acetic Acid | This compound + Water | Forms the intermediate (Protection) |

| Hydrolysis (Deprotection) | this compound + Water | 2-(1-methylethoxy)ethanol + Acetic Acid | Regenerates the precursor alcohol |

This table is interactive. Users can sort columns by clicking on the headers.

Emerging Research Directions and Future Perspectives for Ethanol, 2 1 Methylethoxy , Acetate

Development of Novel Catalytic Systems for Enhanced Sustainability

Traditional synthesis of Ethanol (B145695), 2-(1-methylethoxy)-, acetate (B1210297) often relies on homogeneous acid catalysts like sulfuric acid, which can lead to challenges in separation, waste generation, and equipment corrosion. mdpi.com Research is actively pursuing more sustainable catalytic routes to mitigate these issues.

A significant area of emerging research is the use of biocatalysts, particularly immobilized enzymes, to facilitate the esterification process under milder and more environmentally benign conditions. Enzymes, due to their high specificity, can catalyze reactions at specific molecular sites, often negating the need for protecting groups that add steps and generate waste in traditional chemical synthesis. acs.org

Detailed research findings indicate that immobilized lipases, such as Candida antarctica Lipase (B570770) B (commercially available as Novozym 435), are effective for the synthesis of this compound. One study demonstrated that using Novozym 435 in a solvent-free system at temperatures between 50-60°C could achieve a 76% yield within 24 hours. This approach drastically reduces the energy requirements compared to conventional methods that operate at 110-120°C. While the high cost of enzymes currently limits their application for bulk chemical production, ongoing research into enzyme immobilization and recycling aims to improve the economic viability of biocatalytic processes.

| Parameter | Batch Acid Catalysis | Enzymatic Method |

|---|---|---|

| Catalyst | Sulfuric Acid | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | 110–120°C | 50–60°C |

| Yield | 78–85% | ~76% |

| Energy Use | High | Low |

| Environmental Impact | High (acid waste) | Low (biodegradable catalyst) |

| Scalability | Excellent | Limited (cost-prohibitive) |

To overcome the drawbacks of homogeneous catalysts, significant research is focused on solid, heterogeneous catalysts. mdpi.com These catalysts are advantageous due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity, which aligns with green chemistry principles. mdpi.com

| Catalyst System | Catalyst Type | Temperature (°C) | Reaction Time (hr) | Conversion/Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | 110–120 | 6–8 | 78–85 | Low Cost |

| p-Toluenesulfonic Acid | Homogeneous | 105–110 | 6 | 82–84 | Reduced Side Reactions |

| Amberlyst-15 | Heterogeneous | 90–100 | Continuous (45-60 min residence) | 89 | Reusable, Long Lifetime |

| Titanium Sulfate (B86663) | Heterogeneous | - | 3.5 | 100 (Conversion) | High Conversion |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms, kinetics, and the role of transient intermediates is crucial for optimizing the synthesis of this compound. Advanced spectroscopic methods are pivotal in providing these insights in real-time. researchgate.netunipr.it

Time-resolved spectroscopy encompasses a set of techniques used to study dynamic processes occurring on very short timescales. wikipedia.org By using short pulses of light, typically from lasers, researchers can initiate a reaction and then probe the system at various delay times to observe the formation and decay of short-lived reaction intermediates. unipr.itwikipedia.org

Techniques such as time-resolved infrared (IR) spectroscopy are particularly powerful for studying esterification reactions. unipr.it This method can monitor changes in the vibrational frequencies of molecules, allowing for the direct observation of the consumption of hydroxyl and carboxyl groups from the reactants and the appearance of the characteristic ester carbonyl group in the product. unipr.it This provides invaluable structural information on intermediates that may exist on the catalyst surface or in solution, which is not obtainable through conventional offline analysis. mdpi.com Similarly, time-resolved fluorescence spectroscopy has been used to monitor enzyme-catalyzed ester cleavage, demonstrating the potential of these techniques to elucidate biocatalytic mechanisms. nih.gov

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex reaction mixtures. chemijournal.comresearchgate.net The coupling of a separation technique, like gas chromatography (GC) or liquid chromatography (LC), with an identification technique, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the separation, identification, and quantification of reactants, products, and potential byproducts in a single analysis. saspublishers.comijnrd.org

For the synthesis of this compound, techniques like GC-MS are ideal for analyzing the volatile components of the reaction. chemijournal.com Furthermore, the integration of spectroscopic probes directly into the reactor (in situ monitoring), such as Attenuated Total Reflectance FTIR (ATR-FTIR), enables real-time tracking of species concentrations. mdpi.com This provides crucial kinetic data that can be used to develop accurate reaction models, optimize process parameters like temperature and pressure, and ultimately improve the yield and selectivity of the synthesis. mdpi.commdpi.com

Integration into Circular Economy and Green Chemistry Principles

Future research and industrial application of this compound are increasingly being guided by the principles of green chemistry and the circular economy. acs.orghbm4eu.eu This involves a holistic approach to the chemical's lifecycle, from feedstock sourcing to end-of-life considerations.

The principles of green chemistry are directly applicable to improving the sustainability of its synthesis. Key principles include:

Use of Renewable Feedstocks : Research into producing precursors, such as acetic acid, from bio-based sources like bio-ethanol is a critical step toward reducing the reliance on fossil fuels. newiridium.comresourcewise.com